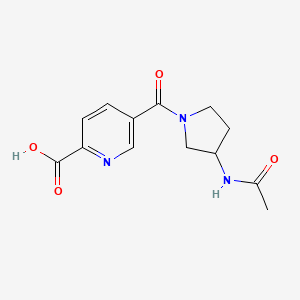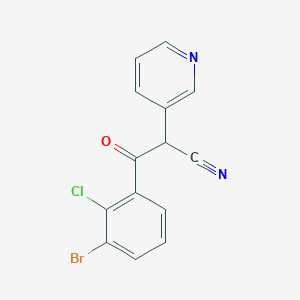![molecular formula C13H16F3N3O B6631263 1-Pyrrolidin-1-yl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6631263.png)
1-Pyrrolidin-1-yl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidin-1-yl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one, also known as α-PVP, is a synthetic stimulant drug that belongs to the cathinone class. It is structurally similar to other synthetic cathinones, such as MDPV and methylone. α-PVP has gained popularity in recent years as a recreational drug due to its stimulant effects. However, it also has potential applications in scientific research due to its unique properties.
Mechanism of Action
α-PVP acts as a potent and selective dopamine reuptake inhibitor. It binds to the dopamine transporter and prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. This increase in dopamine levels is responsible for the stimulant effects of α-PVP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of α-PVP are similar to those of other stimulant drugs. It increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria, increased energy, and heightened alertness. It also increases heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
One advantage of using α-PVP in lab experiments is its potent and selective dopamine reuptake inhibition. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one limitation is its potential for abuse and addiction, which could lead to ethical concerns in research studies.
Future Directions
There are several future directions for research involving α-PVP. One area of interest is its potential as a treatment for anxiety disorders. Its anxiogenic effects could be useful in developing new treatments for these conditions. Another area of interest is its potential as a tool for studying the neurobiology of addiction. Its addictive properties could be used to study the underlying mechanisms of addiction and develop new treatments for substance use disorders. Finally, its unique properties could be used to develop new drugs with therapeutic potential.
Synthesis Methods
The synthesis of α-PVP involves the reaction of pyrrolidine and α-chloropropiophenone in the presence of a base, followed by the reaction of the resulting intermediate with 2-(trifluoromethyl)phenylhydrazine. The final product is purified using chromatography techniques. The synthesis of α-PVP is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
α-PVP has potential applications in scientific research due to its unique properties. It acts as a potent and selective dopamine reuptake inhibitor, which makes it a useful tool for studying the role of dopamine in various physiological processes. It has also been shown to have anxiogenic effects, which could be useful for studying anxiety disorders.
properties
IUPAC Name |
1-pyrrolidin-1-yl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c1-9(12(20)19-6-2-3-7-19)18-11-5-4-10(8-17-11)13(14,15)16/h4-5,8-9H,2-3,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXMICDSOKGBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)NC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidin-1-yl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6631189.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6631191.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631194.png)

![N-[1-(3H-benzimidazole-5-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B6631219.png)
![N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide](/img/structure/B6631224.png)

![N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B6631236.png)
![2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide](/img/structure/B6631251.png)


![N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6631271.png)
![Methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B6631289.png)
![3,5-Dibromo-1-[(4-methylphenyl)methyl]pyridin-2-one](/img/structure/B6631291.png)